

AM3102 Technical Support Center: Troubleshooting Off-Target Effects

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Compound of Interest		
Compound Name:	AM3102	
Cat. No.:	B1664824	Get Quote

Introduction

The designation "AM3102" is ambiguous in scientific literature and supplier catalogs, potentially referring to at least two distinct pharmaceutical compounds: MK-3102 (Omarigliptin), a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, and AZ-3102, a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2) for rare lysosomal storage disorders. To provide targeted support, this resource is divided into sections for each compound. Please select the compound relevant to your research.

Section 1: MK-3102 (Omarigliptin)

This section provides technical support for researchers working with MK-3102 (Omarigliptin), a potent, selective, and long-acting DPP-4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MK-3102 (Omarigliptin)?

A1: MK-3102 is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] By inhibiting DPP-4, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] [3][4][5] This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.[1][3][4]



Q2: How selective is MK-3102 for DPP-4?

A2: MK-3102 is highly selective for DPP-4. In vitro studies have shown that it is significantly more potent against DPP-4 than other related proteases, such as DPP8 and DPP9, as well as other enzymes and ion channels.[6][7]

Q3: What are the potential off-target effects of MK-3102 and other DPP-4 inhibitors?

A3: While MK-3102 is highly selective for DPP-4, the broader class of DPP-4 inhibitors can have off-target effects due to the fact that DPP-4 has over 45 known substrates beyond incretins.[8] Inhibition of DPP-4 can lead to the accumulation of these other substrates, which may have context-dependent physiological effects.[8] For example, some studies suggest that accumulation of non-incretin substrates like Neuropeptide Y(1-36) and peptide YY(1-36) could have cardiovascular or renal effects.[8] However, large-scale clinical trials on DPP-4 inhibitors have generally shown them to be safe and well-tolerated.[9][10] Common side effects reported for the DPP-4 inhibitor class include nasopharyngitis, joint pain, and a low risk of pancreatitis. [11][12]

Q4: Can MK-3102 cross the blood-brain barrier?

A4: Yes, studies have indicated that Omarigliptin can cross the blood-brain barrier and has shown neuroprotective effects in preclinical models of diabetes-associated cognitive dysfunction and anti-parkinsonian activity.[13]

Troubleshooting Guide



Observed Issue	Potential Cause	Recommended Action
Unexpected cardiovascular or renal readouts in cell or animal models.	While MK-3102 is highly selective, accumulation of non-incretin DPP-4 substrates could modulate these systems. [8]	Measure levels of other known DPP-4 substrates (e.g., Neuropeptide Y, Peptide YY) in your experimental system. Consider using receptor antagonists for these substrates to confirm if the observed effect is mediated by them.[8]
Variability in glucose-lowering efficacy.	The effect of DPP-4 inhibitors is glucose-dependent. Experimental conditions such as the metabolic state of animals or glucose concentration in cell culture media can influence outcomes.	Standardize feeding/fasting protocols for in vivo studies. Ensure consistent glucose concentrations in in vitro assays.
Observed neurological effects.	MK-3102 is known to be CNS- penetrant.[13]	If neurological effects are not the intended focus of your study, be aware of this property. For neurobiology studies, this presents an opportunity to investigate its effects on CNS targets.

Data Presentation: Selectivity Profile of MK-3102 (Omarigliptin)



Target	IC50 (nM)	Selectivity vs. DPP-4	Reference
DPP-4	1.6	-	[6]
QPP	> 67,000	> 41,875-fold	[6]
FAP	> 67,000	> 41,875-fold	[6]
PEP	> 67,000	> 41,875-fold	[6]
DPP8	> 67,000	> 41,875-fold	[6]
DPP9	> 67,000	> 41,875-fold	[6]
hERG (IKr)	> 30,000	> 18,750-fold	[6][7]
Cav1.2	> 30,000	> 18,750-fold	[6]
Nav1.5	> 30,000	> 18,750-fold	[6]

Experimental Protocols

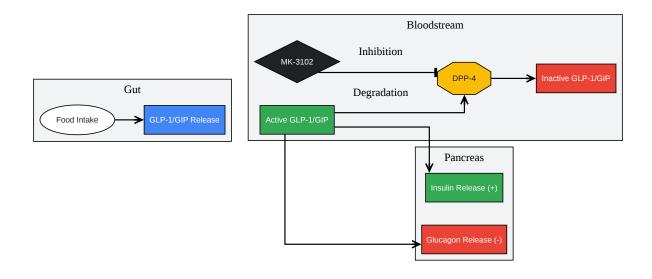
Protocol 1: In Vitro DPP-4 Inhibition Assay

- Objective: To determine the IC50 of MK-3102 for DPP-4.
- Materials: Recombinant human DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), MK-3102, 96-well black plates, plate reader.
- Procedure:
 - 1. Prepare serial dilutions of MK-3102 in assay buffer.
 - 2. Add a fixed concentration of recombinant DPP-4 to each well of the 96-well plate.
 - 3. Add the serially diluted MK-3102 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
 - 4. Initiate the reaction by adding the fluorogenic substrate to all wells.



- 5. Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission ~360/460 nm).
- 6. Calculate the rate of reaction for each concentration of MK-3102.
- 7. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization



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Caption: Mechanism of action of MK-3102 (Omarigliptin).

Section 2: AZ-3102

This section provides technical support for researchers working with AZ-3102, an orally available, brain-penetrant azasugar with a dual mode of action.



Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZ-3102?

A1: AZ-3102 is designed to be a potent and selective dual inhibitor of two enzymes involved in glycolipid metabolism: glucosylceramide synthase (GCS) and non-lysosomal neutral glucosylceramidase (GBA2).[14][15][16][17] This dual action aims to reduce the accumulation of toxic glycolipids in lysosomal storage disorders such as GM1 and GM2 gangliosidoses and Niemann-Pick disease type C.[18][19]

Q2: What are the potential off-target effects to consider with AZ-3102?

A2: AZ-3102 is described as a selective inhibitor.[14][15] However, as an azasugar, it belongs to a class of compounds that can potentially interact with various glycosidases.[20] A key consideration for GCS inhibitors, particularly those that also inhibit GBA2, is the potential for paradoxical effects on glycosphingolipid levels in certain tissues. For instance, studies with other iminosugar-based GCS inhibitors in a mouse model of Sandhoff disease showed an unexpected increase in brain glucosylceramide and a slight increase in GM2 levels, despite inhibiting their accumulation in peripheral organs.[21] This was hypothesized to be due to the concurrent inhibition of GBA2.[21]

Q3: Why is the dual inhibition of GCS and GBA2 a therapeutic strategy?

A3: In lysosomal storage disorders, the primary defect is in the lysosomal degradation of glycosphingolipids. Substrate reduction therapy (SRT) with a GCS inhibitor aims to decrease the synthesis of these lipids to match the reduced catabolic capacity of the lysosome. The rationale for also inhibiting GBA2 is still under investigation but may be related to modulating the overall cellular flux of glucosylceramide.

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Paradoxical increase in brain glucosylceramide or GM2 levels in vivo.	This may be an on-target effect related to the dual inhibition of GCS and GBA2, as has been observed with other iminosugar GCS inhibitors.[21]	Perform detailed lipidomic analysis of both central nervous system and peripheral tissues to fully characterize the effects of AZ-3102 on the glycosphingolipid profile. Correlate these changes with functional outcomes to understand the therapeutic implications.
Unexpected effects on cellular signaling pathways.	Glycosphingolipids and their metabolites are bioactive molecules that can influence various signaling pathways, including cell growth, differentiation, and apoptosis. Altering their levels with AZ-3102 could have downstream consequences.	Conduct transcriptomic or proteomic analysis to identify pathways affected by AZ-3102 treatment. Validate key changes using techniques like qPCR or Western blotting.
Lack of effect in a specific cell line or model.	The expression levels of GCS and GBA2 can vary between cell types and tissues.	Confirm the expression of GCS and GBA2 in your experimental model. Assess the baseline glycosphingolipid profile to ensure it is relevant to the disease being studied.

Data Presentation: Target Profile of AZ-3102



Target	Action	Therapeutic Goal	Reference
Glucosylceramide Synthase (GCS)	Inhibition	Substrate reduction therapy to decrease the synthesis of glucosylceramide and downstream glycosphingolipids.	[14][15][17]
Non-lysosomal Glucosylceramidase (GBA2)	Inhibition	Modulate the overall cellular levels of glucosylceramide.	[14][15][17]

Experimental Protocols

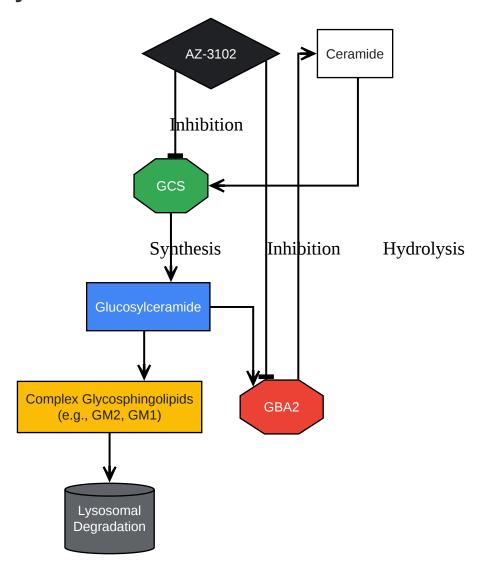
Protocol 2: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

- Objective: To assess the inhibitory effect of AZ-3102 on GCS activity.
- Materials: Cell lysates or microsomal fractions containing GCS, fluorescently labeled ceramide (e.g., NBD-C6-ceramide), UDP-glucose, assay buffer, AZ-3102, organic solvents for lipid extraction, TLC plates.
- Procedure:
 - 1. Prepare serial dilutions of AZ-3102.
 - 2. In a reaction tube, combine the GCS-containing sample, assay buffer, and diluted AZ-3102. Pre-incubate.
 - 3. Add fluorescently labeled ceramide and UDP-glucose to start the reaction. Incubate at 37°C.
 - 4. Stop the reaction by adding organic solvents (e.g., chloroform/methanol).
 - 5. Extract the lipids.



- 6. Separate the fluorescently labeled glucosylceramide from the unreacted ceramide using thin-layer chromatography (TLC).
- 7. Visualize and quantify the fluorescent spots corresponding to the product and substrate.
- 8. Calculate the percentage of GCS inhibition for each AZ-3102 concentration and determine the IC50.

Mandatory Visualization



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Caption: Dual mechanism of action of AZ-3102.



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